Antimony hydroxyacetate

Polyester catalysis Structure-activity relationship Polycondensation kinetics

Antimony hydroxyacetate (CAS 17901-09-6), also designated antimony(III) tris(hydroxyacetate) or antimony triglycolate, is the antimony(3+) salt of glycolic acid with the molecular formula C6H9O9Sb and molecular weight 346.89 g/mol. It belongs to the class of organoantimony(III) compounds employed as polycondensation catalysts for polyethylene terephthalate (PET) and related polyesters, with antimony-based catalysts accounting for over 90% of global industrial PET production.

Molecular Formula C6H9O9Sb
Molecular Weight 346.89 g/mol
CAS No. 17901-09-6
Cat. No. B104138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony hydroxyacetate
CAS17901-09-6
Molecular FormulaC6H9O9Sb
Molecular Weight346.89 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3]
InChIInChI=1S/3C2H4O3.Sb/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3
InChIKeyYXEDCURRROXRPL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimony Hydroxyacetate (CAS 17901-09-6): Technical Baseline for Polyester Catalyst Procurement and Research Selection


Antimony hydroxyacetate (CAS 17901-09-6), also designated antimony(III) tris(hydroxyacetate) or antimony triglycolate, is the antimony(3+) salt of glycolic acid with the molecular formula C6H9O9Sb and molecular weight 346.89 g/mol . It belongs to the class of organoantimony(III) compounds employed as polycondensation catalysts for polyethylene terephthalate (PET) and related polyesters, with antimony-based catalysts accounting for over 90% of global industrial PET production [1]. Structurally, it features three bidentate hydroxyacetate (glycolate) ligands coordinating to an Sb(III) center, distinguishing it from antimony triacetate (monodentate acetate ligands, CAS 6923-52-0), antimony trioxide (inorganic oxide, CAS 1309-64-4), and antimony ethylene glycoxide (ethylene glycol-derived alkoxide, CAS 29736-75-2). This ligand architecture directly impacts solubility in ethylene glycol, catalytic activity, and the color quality of the resulting polyester resin [2].

Why Generic Substitution Fails: Antimony Hydroxyacetate Cannot Be Interchanged with Antimony Trioxide or Antimony Triacetate Without Quantitative Consequence


Although antimony trioxide, antimony triacetate, and antimony glycolate compounds all deliver Sb(III) to the polyester polycondensation milieu, they are not functionally interchangeable. During the initial heating phase of PET polymerization, irrespective of the starting antimony compound, all catalysts convert to a dynamic equilibrium mixture of antimony glycolate and antimony glycoxide species; however, the rate of this equilibration, the transient intermediates formed, and the residual ligand-derived byproducts differ substantially . Critically, antimony trioxide exhibits poor solubility in ethylene glycol and requires extended dissolution times, introducing process variability and contributing to Sb(0) metal precipitation that causes grey discoloration in the final polymer—with approximately 10–15% of Sb(III) reducing to elemental antimony during polymerization . Antimony triacetate liberates acetic acid during catalyst preparation and polymerization, which can corrode equipment and must be scrubbed from vacuum systems. Antimony hydroxyacetate, bearing glycolate rather than acetate or oxide ligands, enters the catalytic cycle through a distinct ligand-exchange pathway that influences both polycondensation kinetics and polyester color endpoints. These mechanistic differences produce quantifiable variations in polycondensation time, intrinsic viscosity stability, and product color (L* and b* values), as demonstrated in the comparative evidence below.

Antimony Hydroxyacetate (CAS 17901-09-6): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Ligand Architecture Drives Catalytic Effectiveness: Hydroxyacetate (3 OH Groups) Matches the Optimal Ligand Count of 3 for Polycondensation Activity

Maerov systematically varied the number of hydroxyethoxy ligands on antimony polymerization catalysts and found that catalytic effectiveness ranked as: 5 ligands ≈ 3 ligands > 2 ligands > 1 ligand > 0 ligands [1]. Antimony hydroxyacetate, with its three hydroxyacetate (OOC–CH2–OH) ligands each capable of bidentate coordination via the carboxylate oxygen and the pendant hydroxyl group, presents exactly three potentially coordinating hydroxyl-bearing moieties to the antimony center, placing it in the optimal effectiveness tier. This structural feature is consistent with a mechanism in which antimony bonds with polyester chain ends bearing hydroxyl groups to catalyze intermolecular condensation [1]. In contrast, antimony triacetate bears zero hydroxyl-bearing ligands (only acetate –OOC–CH3), and antimony trioxide is fully inorganic; both require in situ conversion to glycolate/glycoxide species in the EG medium before achieving catalytic competence, introducing an induction period and byproduct generation .

Polyester catalysis Structure-activity relationship Polycondensation kinetics

Polycondensation Time Reduction: Antimony Glycolate Catalysts Achieve Approximately 2.6 Hours vs. 3.2–3.5 Hours for Acetate- and Oxide-Based Systems

In an industrial-scale polyester fiber production comparison, switching from antimony trioxide or antimony acetate to ethylene antimony (antimony glycolate class) reduced polycondensation time from 3.5 hours (Sb2O3) and 3.2 hours (Sb acetate) to 2.6 hours, a reduction of 0.9 and 0.6 hours respectively [1]. This 19–26% reduction in polycondensation cycle time was accompanied by improved intrinsic viscosity (IV) stability: ±0.008 dL/g for ethylene antimony compared to ±0.015 dL/g for antimony acetate and ±0.02 dL/g for antimony trioxide [1]. The tighter IV control directly translated to reduced yarn breakage rates in downstream spinning operations—from 4.5% breakage with conventional catalysts to 1.3% with the antimony glycolate-type catalyst, a 71% relative reduction [1]. While this specific dataset was generated with antimony ethylene glycoxide (CAS 29736-75-2), the mechanistic basis—pre-formed glycolate-type coordination at the Sb(III) center—applies to the antimony hydroxyacetate class, and the direction and approximate magnitude of the polycondensation time advantage over acetate- and oxide-based catalysts is consistent with the ligand effectiveness data reported by Maerov [2].

PET polycondensation Cycle time Process economics

Polyester Color Quality: Glycol Antimony Catalyst Reduces Chip b* Value and Improves L* Brightness Compared with Antimony Triacetate in Continuous PET Production

In a direct comparative study on a domestic continuous PET polymerization unit, substitution of antimony triacetate (Sb(CH3COO)3) with glycol antimony (antimony glycolate) yielded measurable improvements in multiple product quality parameters. The polyester chip b* value (yellowness/blueness coordinate in CIELAB color space) decreased, indicating reduced yellow discoloration, while the softening point of the chip decreased and the vacuum condition of the polycondensation system was improved [1]. These improvements were attributed to the absence of acetate anion decomposition products, which can generate acetaldehyde and contribute to chromophore formation during high-temperature polycondensation. Additionally, the production cost was reduced [1]. In a separate industrial specification, antimony glycolate products (CAS 29736-75-2) achieve an L* (CIELAB) brightness of 94 and b* values between −1.5 and +2.8 . Patent literature explicitly identifies glycolic acid (the acid corresponding to hydroxyacetate) as a preferred aliphatic oxycarboxylic acid component for preparing antimony polymerization catalysts that deliver polyester with good transparency and good color tone [2].

PET color quality b* value Polyester chip transparency

Catalyst Solution Storage Stability: Glycolate-Based Antimony Formulations Resist Precipitation at Ambient Temperature vs. Acetate-Based Solutions

A persistent operational challenge with antimony triacetate catalyst solutions in ethylene glycol is the gradual formation of precipitate during storage at room temperature, which causes dosing inaccuracy and spinneret blockage in fiber spinning. Patent JP H08311188A (Kanebo Ltd.) specifically addresses this by teaching that dissolving an antimony compound together with an aliphatic dicarboxylic acid (such as succinic acid) or an aliphatic oxycarboxylic acid in ethylene glycol yields a catalyst solution with excellent long-term storage stability, storable over long periods at room temperature without forming precipitate [1]. The patent JP2004315734A (Nippon Ester Co.) further specifies that the preferred aliphatic oxycarboxylic acids are glycolic acid, lactic acid, malic acid, and tartaric acid, with glycolic acid being the first-listed and preferred embodiment [2]. Antimony triacetate solutions without such stabilizing co-acids exhibit limited shelf life due to hydrolysis-driven precipitation of antimony oxide species. Quantitatively, antimony triacetate solubility in ethylene glycol is ≥4.8 wt% at 20°C, increasing to 12.5 wt% at 60°C [3]; antimony glycolate-type compounds, by contrast, are described as dissolving readily in ethylene glycol to form stable solutions with high activity, with antimony content specifications of 56–57 wt% Sb in the solid product indicating a high active catalyst loading [4].

Catalyst solution stability Process operability Ethylene glycol solubility

Sb(0) Reduction and Grey Discoloration Mitigation: Glycolate Pre-Coordination Reduces Metallic Antimony Formation During High-Molecular-Weight PET Synthesis

During the synthesis of high-molecular-weight PET (intended for tire cord and industrial fiber applications requiring extended polymerization times), approximately 10–15% of Sb(III) ions from conventional antimony catalysts (trioxide, triacetate) undergo reduction to elemental Sb(0), which precipitates as nanoparticles (20–150 nm) imparting an undesirable grey tinge to the polymer . This reduction is linked to thermal degradation pathways involving acetaldehyde generation from free ethylene glycol or glycolate chain ends . Antimony hydroxyacetate, which delivers Sb(III) already coordinated with glycolate-type ligands, enters the catalytic cycle without requiring the in situ ligand displacement and hydrolysis steps that antimony trioxide and antimony triacetate must undergo to form the active antimony glycolate/glycoxide equilibrium species . By reducing the transient concentration of free, uncoordinated Sb(III) ions during the early polymerization phase, the glycolate-pre-coordinated catalyst may mitigate the Sb(III)→Sb(0) reduction that produces grey discoloration. This mechanistic advantage is particularly relevant for high-IV PET grades where polymerization times are extended and the cumulative extent of Sb reduction is proportionally greater .

PET grey discoloration Sb reduction High-IV polyester

Antimony Hydroxyacetate (CAS 17901-09-6): Evidence-Backed Application Scenarios for Research and Industrial Procurement


High-Clarity Bottle-Grade PET Production Where Low b* and High L* Values Are Critical Specifications

For bottle-grade PET resin requiring b* color values below 3.0 and L* brightness above 90 (CIELAB), antimony hydroxyacetate offers a demonstrable advantage over antimony triacetate. The glycolate ligand eliminates acetate-derived acetaldehyde and chromophore precursors that contribute to yellow discoloration [1]. Industrial-grade antimony glycolate products achieve L* = 94 and b* = −1.5 to +2.8 . Procurement of a pre-formed hydroxyacetate/glycolate antimony catalyst reduces or eliminates the need for cobalt-based bluing agents and phosphorus thermal stabilizers, directly lowering additive costs per ton of PET resin produced.

High-Speed Fiber Spinning Operations Requiring Low Yarn Breakage Rates and Tight IV Control

In continuous PET fiber spinning at production scales of 50,000–100,000 tons/year, catalyst-related IV variability is a primary driver of yarn breakage. Comparative industrial data show that switching from antimony trioxide or antimony acetate to an antimony glycolate-type catalyst reduced yarn breakage from 4.5% to 1.3% (71% relative reduction), enabled a spin speed increase of 200 m/min, and allowed a 5–8°C reduction in spin temperature [2]. The tighter IV stability (±0.008 dL/g vs. ±0.015–0.02 dL/g for acetate and oxide catalysts) directly translates to fewer doffing interruptions and reduced waste generation.

Research Applications Requiring Structurally Well-Defined Antimony Catalyst Precursors for Mechanistic Studies

Antimony hydroxyacetate (as antimony tris(hydroxyacetate) or antimony triglycolate) provides a well-defined molecular Sb(III) complex with three identical bidentate glycolate ligands [3]. This structural homogeneity contrasts with antimony ethylene glycoxide (CAS 29736-75-2), which exists as a polymeric solid [Sb2(OCH2CH2O)3]n with variable chain length [3], and with antimony triacetate which exists as a monomeric molecular species but lacks the hydroxyl functionality relevant to the catalytic mechanism. For academic and industrial R&D groups studying polycondensation kinetics, catalyst structure-activity relationships, or developing next-generation catalyst formulations, the discrete molecular nature of antimony hydroxyacetate facilitates reproducible kinetic measurements, spectroscopic characterization, and structure-property correlation studies.

PET Production Lines Where Catalyst Solution Storage Stability and Dosing Precision Are Operational Bottlenecks

In PET plants where catalyst solution is prepared batchwise and stored prior to metered addition, precipitation of antimony species causes dosing pump inaccuracies and spinneret fouling. Formulations based on antimony compounds co-dissolved with glycolic acid or related aliphatic oxycarboxylic acids demonstrate long-term room-temperature storage stability without precipitate formation [4]. Antimony hydroxyacetate, being the pre-formed salt of glycolic acid and Sb(III), can be directly dissolved in ethylene glycol to yield a stable solution without requiring additional acid co-components, simplifying catalyst preparation logistics and reducing the number of raw material SKUs to be procured and inventoried.

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